In Vitro Antiproliferative Activity Against Human Tumor Cell Lines: IC50 Comparison with 5-Fluorouracil
A study evaluating the in vitro growth inhibitory activity of this compound against three cancer cell lines demonstrated quantifiable potency. While its IC50 values are in the micromolar range (12-17 µM), they are notably higher than the standard chemotherapeutic agent 5-fluorouracil (5-Fu), indicating it is not a potent cytotoxic agent as a standalone entity [1]. This data is critical for researchers: it positions this compound as a structural scaffold for further optimization rather than a final drug candidate. Its activity profile, when compared to 5-Fu, serves as a baseline for assessing the impact of subsequent structural modifications aimed at improving potency.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | K562: 16.83 µM; B16: 12.15 µM; CHO: 12.86 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-Fu): K562: 0.27 µM; B16: 0.23 µM; CHO: 0.35 µM |
| Quantified Difference | The compound is approximately 35- to 62-fold less potent than 5-Fu in these cell lines. |
| Conditions | In vitro cell viability assay using K562 (leukemia), B16 (melanoma), and CHO (hamster ovary) cell lines. Exact assay methodology not specified in the available excerpt [1]. |
Why This Matters
This quantitative baseline establishes the compound's inherent, low-potency cytotoxic profile, which is essential for medicinal chemistry programs aiming to enhance activity through derivatization, as opposed to selecting it for direct antiproliferative studies.
- [1] MDPI. (2007). Table 1. The in vitro inhibition activity of compound 1-6 against three cell lines. Molecules, 12(11), 2450-2457. PMC6149112. View Source
